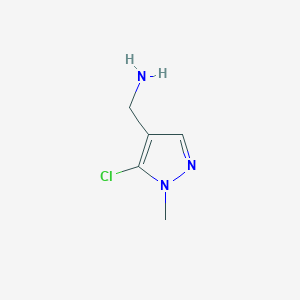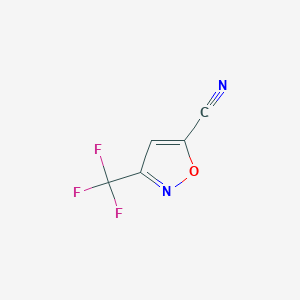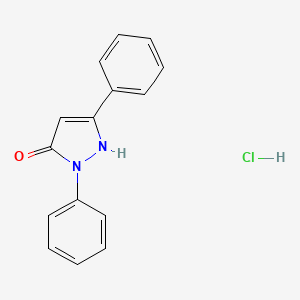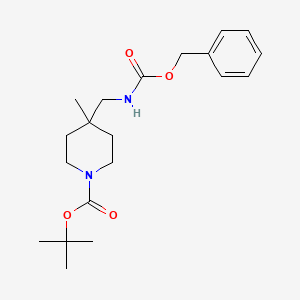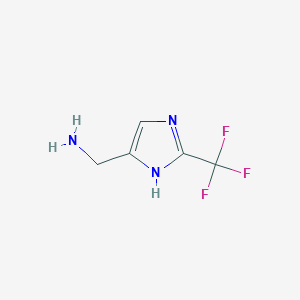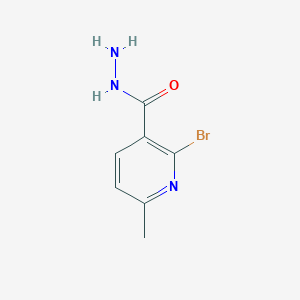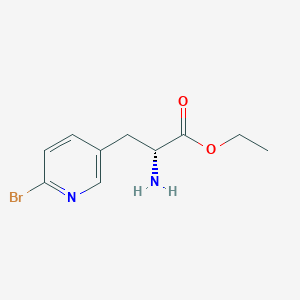
2-(6-(Trifluoromethyl)pyrazin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-(Trifluoromethyl)pyrazin-2-yl)acetic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Trifluoromethyl)pyrazin-2-yl)acetic acid typically involves the introduction of the trifluoromethyl group to the pyrazine ring, followed by the attachment of the acetic acid moiety. One common method involves the reaction of 2-chloropyrazine with trifluoromethyl iodide in the presence of a base, such as potassium carbonate, to form 2-(trifluoromethyl)pyrazine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-(Trifluoromethyl)pyrazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or ethyl groups.
Substitution: The pyrazine ring can undergo substitution reactions, where the trifluoromethyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkyl derivatives. Substitution reactions can result in a variety of substituted pyrazine derivatives .
Aplicaciones Científicas De Investigación
2-(6-(Trifluoromethyl)pyrazin-2-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-(6-(Trifluoromethyl)pyrazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pyrazine ring can also participate in various interactions, such as hydrogen bonding or π-π stacking, further contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)pyridin-2-yl)acetic acid: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-(Trifluoromethyl)benzeneacetic acid: Contains a benzene ring instead of a pyrazine ring.
2-(Trifluoromethyl)quinoline-2-yl)acetic acid: Features a quinoline ring, which is a fused ring system containing a benzene and a pyridine ring.
Uniqueness
2-(6-(Trifluoromethyl)pyrazin-2-yl)acetic acid is unique due to the presence of the trifluoromethyl group on the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and biological activity compared to similar compounds, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H5F3N2O2 |
|---|---|
Peso molecular |
206.12 g/mol |
Nombre IUPAC |
2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3-11-2-4(12-5)1-6(13)14/h2-3H,1H2,(H,13,14) |
Clave InChI |
ROERATAIKSBXGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C=N1)C(F)(F)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


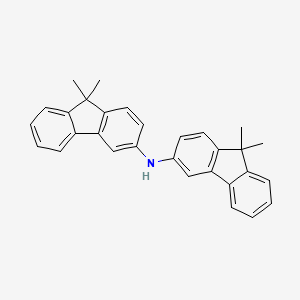
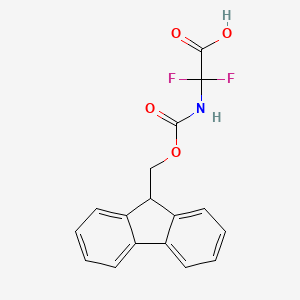
![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B12970312.png)

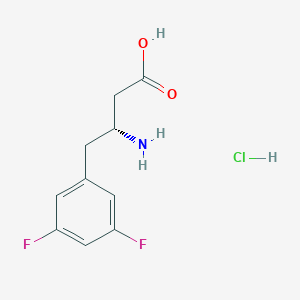
![7-Methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12970322.png)
